molecular formula C17H27NO5 B5169239 N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine;oxalic acid

N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine;oxalic acid

Cat. No.: B5169239
M. Wt: 325.4 g/mol
InChI Key: SMBHAEBGISDIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an ethanamine backbone substituted with diethyl groups and a phenoxy group containing an isopropyl substituent. The addition of oxalic acid forms a salt, enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine typically involves the reaction of 2-(2-propan-2-ylphenoxy)ethanamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the incorporation of oxalic acid to form the salt is typically done in the final stages of production to enhance the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Halides, alkoxides; reactions may require the presence of a base or acid catalyst to proceed efficiently.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives with various functional groups.

Scientific Research Applications

N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine; oxalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, as an intracellular histamine antagonist, it can inhibit histamine-mediated signaling, thereby exerting chemopotentiating and cytoprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form a stable salt with oxalic acid further enhances its solubility and applicability in various fields.

Properties

IUPAC Name

N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.C2H2O4/c1-5-16(6-2)11-12-17-15-10-8-7-9-14(15)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBHAEBGISDIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.